molecular formula C8H16 B043311 1,2,3-Trimethylcyclopentane CAS No. 2613-69-6

1,2,3-Trimethylcyclopentane

Cat. No. B043311
CAS RN: 2613-69-6
M. Wt: 112.21 g/mol
InChI Key: VCWNHOPGKQCXIQ-DHBOJHSNSA-N
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Description

1,2,3-Trimethylcyclopentane is an organic hydrocarbon alicyclic cycloalkane compound with the molecular formula C8H16 . It is a saturated cyclopentane with three methyl substituents branching off carbons 1,2, and 3 .


Molecular Structure Analysis

The molecular structure of 1,2,3-Trimethylcyclopentane consists of a cyclopentane ring with three methyl groups attached to carbons 1, 2, and 3 . The methyl groups in positions 1,2, and 3 may occupy different spatial arrangements, exhibiting cis/trans isomerism .


Physical And Chemical Properties Analysis

1,2,3-Trimethylcyclopentane has a molecular weight of 112.2126 . Its physical and chemical properties include a density of 0.8±0.1 g/cm3, a boiling point of 116.3±7.0 °C at 760 mmHg, and a vapour pressure of 21.8±0.1 mmHg at 25°C .

Safety And Hazards

Prolonged exposure to 1,2,3-Trimethylcyclopentane may result in health defects . It’s a highly flammable liquid and vapor, and it’s toxic if inhaled . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

1,2,3-trimethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWNHOPGKQCXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864648
Record name 1,2,3-Trimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trimethylcyclopentane

CAS RN

2613-69-6, 2815-57-8
Record name Cyclopentane, 1,2,3-trimethyl-, (1alpha,2alpha,3alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, 1,2,3-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Trimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-trimethylcyclopentane
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Record name 2613-69-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why are 1,2,3-trimethylcyclopentane and its isomers useful for tracing LNAPL sources?

A1: [] 1,2,3-Trimethylcyclopentane and its isomers, like 1,2,4-trimethylcyclopentane, are found in various refinery feeds and products. Critically, the ratios of these isomers differ depending on the specific refining process used. This makes them valuable for source identification. Additionally, these compounds exhibit resistance to aerobic biodegradation and possess similar solubility and volatility, making their ratios in LNAPL samples less likely to be skewed by environmental factors. This stability increases their reliability as tracers compared to compounds easily degraded in the subsurface.

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